N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Modification and Anticancer Applications
One study highlighted the modification of related compounds to improve anticancer effects and reduce toxicity. By replacing the acetamide group with an alkylurea moiety in a compound structurally similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide, researchers synthesized derivatives with potent antiproliferative activities against human cancer cell lines. These derivatives demonstrated significant inhibitory activity against PI3Ks and mTOR, key players in cancer progression, while showing reduced acute oral toxicity. Additionally, one compound effectively inhibited tumor growth in a mouse model, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Applications
Another study aimed at developing new heterocyclic compounds incorporating a sulfamoyl moiety, similar in functional groups to this compound, for use as antimicrobial agents. These compounds were synthesized through various chemical reactions, resulting in derivatives with promising in vitro antibacterial and antifungal activities. This research underscores the compound's role in the synthesis of agents that could combat microbial infections effectively (E. Darwish et al., 2014).
Synthetic Pathways and Pharmacological Activities
Research has also focused on the synthesis and pharmacological evaluation of derivatives for various therapeutic applications. For instance, the synthesis of metabolites of related compounds has been achieved, showcasing the chemical versatility and potential for producing active pharmaceutical ingredients (M. Mizuno et al., 2006). Additionally, studies on derivatives have explored antinociceptive (pain-relieving) activities, offering insights into the development of new analgesics (D. Dogruer et al., 2000).
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-29(26,27)21-12-11-19(23-24-21)16-5-4-6-17(14-16)22-20(25)13-15-7-9-18(28-2)10-8-15/h4-12,14H,3,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZNRQMJSIOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.